Home > Products > Screening Compounds P25165 > Bepotastine besilate
Bepotastine besilate - 190786-44-8

Bepotastine besilate

Catalog Number: EVT-261727
CAS Number: 190786-44-8
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bepotastine besilate is a second-generation antihistamine drug. [, , , , ] It acts as a selective histamine H1 receptor antagonist, effectively blocking the actions of histamine, a chemical mediator involved in allergic reactions. [, , , ] Bepotastine besilate is commonly employed in scientific research to investigate allergic reactions and inflammatory processes. [, , , , ]

Future Directions
  • Exploring novel formulations and delivery systems: Investigating new formulations, such as sustained-release tablets or nanoparticles, to improve drug delivery and patient compliance. []

  • Investigating its potential in other inflammatory diseases: Expanding research to assess bepotastine besilate's efficacy in conditions like atopic dermatitis, asthma, and other inflammatory disorders. []

Synthesis Analysis

The synthesis of bepotastine besilate involves several steps aimed at achieving high optical purity of the (S)-isomer. The process typically includes:

  1. Starting Materials: The synthesis begins with the use of L-hydroxy acids, particularly L-tartaric acid, which serves as a chiral auxiliary to facilitate the optical resolution of racemic mixtures.
  2. Reagents: Acetic acid is often employed to facilitate converting reactions, while various solvents like acetone and water are used for recrystallization to enhance purity.
  3. Procedure: The synthesis can be conducted through a series of reactions that include:
    • Formation of intermediates such as 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.
    • Use of phase transfer catalysts to improve yields and streamline the process.
    • Recrystallization steps that yield bepotastine besilate with optical purity exceeding 99.9% .

The methods have been optimized to avoid toxic solvents and ensure that by-products are minimized, thus enhancing both yield and safety during synthesis .

Molecular Structure Analysis

Bepotastine besilate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C21_{21}H25_{25}ClN2_{2}O3_{3}·C6_{6}H6_{6}O3_{3}
  • Molecular Weight: Approximately 436.95 g/mol.
  • Structural Components: The molecule consists of a piperidine ring linked to a chlorophenyl group and a pyridine moiety, along with a benzenesulfonate group which contributes to its solubility and stability.
  • Chirality: The (S)-isomer is responsible for its pharmacological activity, while the (R)-isomer is controlled as an impurity during synthesis .

The structural integrity and stereochemistry are critical for its efficacy as an antihistamine.

Chemical Reactions Analysis

Bepotastine besilate participates in various chemical reactions, primarily involving:

  • Hydrolysis: The compound demonstrates stability under acidic conditions but can degrade under oxidative stress (e.g., exposure to hydrogen peroxide).
  • Degradation Studies: Forced degradation studies reveal that bepotastine besilate is sensitive to oxidation but stable under alkaline and neutral conditions. This information is crucial for formulating stable pharmaceutical preparations .
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) methods have been developed for quantifying impurities and assessing stability, employing specific mobile phases optimized for separation efficiency .
Mechanism of Action

Bepotastine besilate acts primarily as an antagonist at the H1 histamine receptor. Its mechanism involves:

  • Receptor Binding: By selectively binding to H1 receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic responses.
  • Anti-inflammatory Effects: In addition to blocking histamine, bepotastine has been shown to possess anti-inflammatory properties, contributing further to its therapeutic efficacy in allergic conditions .

The pharmacodynamics of bepotastine besilate highlight its role in managing allergy symptoms effectively.

Physical and Chemical Properties Analysis

Bepotastine besilate exhibits distinct physical and chemical properties:

  • Appearance: It is a white crystalline powder with no odor and a bitter taste.
  • Solubility: Highly soluble in water but sparingly soluble in organic solvents; this property aids in its formulation as an ophthalmic solution.
  • Stability: Stable under light exposure and retains efficacy over long-term storage conditions (25ºC/60% relative humidity) for up to five years .
  • Optical Activity: The compound is optically active due to its chiral centers, with the (S)-isomer being pharmacologically active.

These properties are essential for ensuring effective delivery in clinical applications.

Applications

Bepotastine besilate has several important applications in medicine:

  • Therapeutic Use: It is primarily indicated for treating allergic rhinitis and conjunctivitis due to its rapid onset of action and effectiveness in symptom relief.
  • Formulation Development: Used in various formulations including oral tablets and ophthalmic solutions; the latter being particularly important for localized treatment of eye allergies.
  • Research Applications: Ongoing studies are exploring additional therapeutic potentials beyond allergy management, including possible roles in other inflammatory conditions due to its anti-inflammatory properties .
Introduction to Bepotastine Besilate in Ocular Allergy Management

Pathophysiology of Allergic Conjunctivitis and Rhinoconjunctivitis

The pathophysiological process of allergic conjunctivitis initiates when airborne allergens penetrate the tear film and encounter sensitized conjunctival mast cells bearing allergen-specific immunoglobulin E molecules on their surfaces [1] [8]. Subsequent allergen bridging of immunoglobulin E receptors triggers mast cell degranulation and rapid release of preformed mediators, including histamine, tryptase, and tumor necrosis factor-alpha [2] [4]. Histamine binding to conjunctival histamine 1 receptors induces vasodilation, vascular permeability, and sensory nerve stimulation, clinically manifesting as ocular redness, chemosis, and itching—the hallmark "triple response" of ocular allergy [6] [8].

Concomitantly, tear drainage through the nasolacrimal duct delivers inflammatory mediators and residual allergens to the nasal mucosa, explaining why over 80% of allergic conjunctivitis patients experience comorbid nasal symptoms including rhinorrhea, congestion, and sneezing [1] [3]. This anatomical interconnection creates a unified pathophysiological pathway wherein ocular instillation of appropriate pharmacological agents can potentially alleviate nasal symptoms through drug distribution along the lacrimal drainage pathway [3] [7]. Approximately 6-24 hours post-allergen exposure, a late-phase inflammatory response occurs characterized by tissue infiltration of eosinophils, neutrophils, and lymphocytes, driven by chemotactic factors including platelet-activating factor and leukotriene B4 [2] [4]. Eosinophils release cytotoxic proteins such as major basic protein and eosinophil peroxidase that perpetuate tissue inflammation and contribute to chronic allergic manifestations [2] [9].

Histamine H1-Receptor Antagonism in Ocular Allergy Therapeutics

Histamine remains the primary mediator responsible for initiating the early-phase allergic response through its action on conjunctival histamine receptors [2] [8]. The histamine 1 receptor subtype is predominantly expressed on conjunctival sensory nerve endings, vascular endothelial cells, and epithelial cells, making it the principal therapeutic target for rapid symptom relief [4] [6]. Traditional first-generation histamine 1 receptor antagonists often produced undesirable adverse effects including dry mouth and sedation due to their lack of receptor specificity and ability to cross the blood-brain barrier [6].

Second-generation histamine 1 receptor antagonists, including Bepotastine besilate, demonstrate superior receptor selectivity and minimal central nervous system penetration, offering targeted therapeutic effects without systemic complications [6] [9]. Bepotastine besilate exhibits exceptionally high affinity for human histamine 1 receptors (Ki = 0.017 μM), approximately 1.4-fold greater than olopatadine and significantly exceeding ketotifen's binding affinity [2] [4]. This potent histamine 1 receptor blockade provides rapid interruption of histamine-driven signaling pathways, inhibiting sensory nerve activation (itching) and vascular hyperpermeability (edema) within minutes of ocular application [6] [9]. In vitro studies demonstrate that Bepotastine besilate effectively suppresses histamine-induced vascular permeability in guinea pig conjunctiva at concentrations as low as 0.3%, with maximal inhibition achieved at 1.5% concentration [4].

Bepotastine Besilate: Classification and Dual-Action Mechanisms

Bepotastine besilate ((+)-(S)-4-{4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidino} butyric acid monobenzenesulfonate) is classified as a second-generation, non-sedating, highly selective histamine 1 receptor antagonist with additional mast cell-stabilizing properties [2] [6]. Beyond its primary histamine 1 receptor antagonism, Bepotastine besilate demonstrates multiple complementary pharmacological actions that collectively address both early and late-phase allergic responses:

  • Mast Cell Stabilization: Bepotastine besilate inhibits calcium ionophore A23187-induced histamine release from rat peritoneal mast cells in a concentration-dependent manner (IC₅₀ = 3.7 μM), demonstrating superior efficacy compared to olopatadine in this experimental model [2] [4]. This membrane-stabilizing effect prevents both immunoglobulin E-mediated and non-immunoglobulin E-mediated mast cell degranulation, reducing the initial release of histamine and other preformed mediators upon allergen exposure [2] [9].

  • Eosinophil Migration Suppression: The compound significantly inhibits platelet-activating factor-induced eosinophil infiltration into guinea pig conjunctival tissue, with 1.0% Bepotastine besilate demonstrating greater efficacy than 0.05% ketotifen in vivo [2] [4]. Additionally, Bepotastine besilate suppresses leukotriene B4-induced chemotaxis of guinea pig peritoneal eosinophils in vitro, suggesting direct interference with eosinophil migratory pathways [4]. This effect potentially limits the tissue-damaging effects of eosinophil-derived cytotoxic proteins during the late-phase allergic response [2] [9].

  • Cytokine Modulation: Bepotastine besilate suppresses antigen-induced interleukin 5 production from human peripheral blood mononuclear cells in a concentration-dependent manner [3]. As interleukin 5 serves as a key growth, differentiation, and activation factor for eosinophils, this immunomodulatory action further contributes to the compound's anti-inflammatory profile [3] [4].

Table 1: Multimodal Mechanisms of Action of Bepotastine Besilate

Pharmacological ActionExperimental ModelKey Finding
Histamine H1 Receptor AntagonismReceptor binding assaysKi = 0.017 μM (1.4-fold greater affinity than olopatadine)
Mast Cell StabilizationRat peritoneal mast cellsIC₅₀ = 3.7 μM for histamine release inhibition
Eosinophil Chemotaxis SuppressionGuinea pig peritoneal eosinophilsInhibition of leukotriene B4-induced migration
Cytokine ModulationHuman peripheral blood mononuclear cellsConcentration-dependent suppression of interleukin 5 production

Properties

CAS Number

190786-44-8

Product Name

Bepotastine besilate

IUPAC Name

4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)

InChI Key

YWGDOWXRIALTES-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

5.03e-02 g/L

Synonyms

bepotastine besilate

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.